molecular formula C19H20N2O2S B4553692 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarbothioamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarbothioamide

Cat. No.: B4553692
M. Wt: 340.4 g/mol
InChI Key: KKKIUKUQTBVYEK-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarbothioamide is a useful research compound. Its molecular formula is C19H20N2O2S and its molecular weight is 340.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 340.12454906 g/mol and the complexity rating of the compound is 461. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neuroprotection in Cerebral Ischemia

Quinoxaline derivatives, such as 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), have been identified as potent neuroprotectants against cerebral ischemia. NBQX acts as a selective inhibitor of the quisqualate subtype of the glutamate receptor, demonstrating significant neuroprotective properties in models of global ischemia, even when administered post-injury. This suggests a potential application for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarbothioamide in neuroprotective strategies, contingent upon its interaction with similar pathways (Sheardown et al., 1990).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal potentials of quinoline derivatives have been extensively researched, showcasing the broad-spectrum effectiveness of these compounds. For instance, the evaluation of quinoline derivatives containing an azole nucleus has highlighted significant antimicrobial activities against various microorganisms. This indicates a promising avenue for the application of this compound in combating microbial infections, provided it exhibits similar biological activities (Özyanik et al., 2012).

Catalysis in Organic Synthesis

Quinoline derivatives have been utilized as ligands in catalytic processes, significantly enhancing the efficiency and selectivity of reactions. For instance, rigid P-chiral phosphine ligands based on quinoline structures have demonstrated exceptional enantioselectivities and catalytic activities in asymmetric hydrogenation of functionalized alkenes. This highlights the potential utility of this compound in catalytic applications, especially if it can be incorporated into similar ligand frameworks (Imamoto et al., 2012).

Cancer Drug Discovery

Quinoline and its derivatives are recognized for their anticancer properties, serving as foundational compounds for synthesizing molecules with significant medical benefits. Their versatility in synthetic modifications allows for the generation of numerous structurally diverse derivatives with potent anticancer activities. This versatility suggests that this compound could be explored for its potential anticancer applications, especially in the inhibition of specific cancer drug targets (Solomon & Lee, 2011).

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-3,4-dihydro-2H-quinoline-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c1-13-4-6-16-14(11-13)3-2-8-21(16)19(24)20-15-5-7-17-18(12-15)23-10-9-22-17/h4-7,11-12H,2-3,8-10H2,1H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKKIUKUQTBVYEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(CCC2)C(=S)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarbothioamide
Reactant of Route 2
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarbothioamide
Reactant of Route 3
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarbothioamide
Reactant of Route 4
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarbothioamide
Reactant of Route 5
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarbothioamide
Reactant of Route 6
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methyl-3,4-dihydro-1(2H)-quinolinecarbothioamide

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